molecular formula C15H10Cl2N4O2 B5074600 7-amino-5-(2,4-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile

7-amino-5-(2,4-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B5074600
M. Wt: 349.2 g/mol
InChI Key: OOAGZWDMEGIFHV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic compound with the linear formula C14H9ClN4O2 . It is a yellow solid with a melting point of 287-288 °C .


Synthesis Analysis

The synthesis of this compound has been reported in several studies . The yield is typically around 71% . The synthesis process involves various steps, including the reaction of chalcone with guanidine hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) . The 1H NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of protons .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The reductive condensation of 6-cyano-5-methyl-pyrido [2,3- d ]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gives a precursor which undergoes methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .


Physical and Chemical Properties Analysis

This compound is a yellow solid with a melting point of 287-288 °C . The IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) . The 1H NMR spectrum shows signals at various chemical shifts .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine. Given its diverse biological activities, it could be a promising candidate for drug development .

Properties

IUPAC Name

7-amino-5-(2,4-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O2/c1-6-20-14(22)12-11(8-3-2-7(16)4-10(8)17)9(5-18)13(19)23-15(12)21-6/h2-4,11H,19H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAGZWDMEGIFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)Cl)Cl)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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